tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl moiety, and a pyrrolidine ring with a ketone functional group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine derivative.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through esterification or alkylation reactions using tert-butyl alcohol or tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring and the ketone group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- tert-Butyl (4-bromobenzyl)(methyl)carbamate
Uniqueness
tert-Butyl (S)-2-(4-bromobenzyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the (S)-configuration adds to its chiral properties, which can influence its biological activity and interactions.
Properties
Molecular Formula |
C16H20BrNO3 |
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Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-13(8-9-14(18)19)10-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
BCNQEIMLOYCTPW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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